

"Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate" chemical properties and structure

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Compound of Interest

Compound Name: Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

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An In-depth Technical Guide to Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological relevance of **Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic system known for a wide range of pharmacological activities, making its derivatives, such as the title compound, subjects of considerable interest.^{[1][2]}

Chemical Structure and Identifiers

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring a fused ring system composed of an imidazole and a pyridine ring.^[3] The structure is characterized by an amino group at position 5 and an ethyl carboxylate group at position 2.

Table 1: Structural and Chemical Identifiers

Identifier	Value
IUPAC Name	ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate[4][5]
CAS Number	1000017-97-9[4][5][6]
Molecular Formula	C ₁₀ H ₁₁ N ₃ O ₂ [4][5]
SMILES	CCOC(=O)C1=CN2C(=N1)C=CC=C2N[4][5]
InChI	InChI=1S/C10H11N3O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2,11H2,1H3[4][5]

| InChI Key | SDHJUHBOHSJBEH-UHFFFAOYSA-N[4][5] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and potential as a drug candidate. The presence of the ethyl ester group generally contributes to its solubility in organic solvents.[3]

Table 2: Chemical and Physical Properties

Property	Value
Molecular Weight	205.21 g/mol [4][5]
Appearance	Grey Solid[4]
Melting Point	216-218°C[4]
Density	1.35±0.1 g/cm ³ [4]
Purity	95%[4]

| Storage | Store at 2-8°C[4] |

Experimental Protocols

While a specific synthesis protocol for **Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate** was not found in the provided results, a general and representative synthesis for a closely related analog, Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate, is described below. This method illustrates a common route to the imidazo[1,2-a]pyridine scaffold.

Representative Synthesis: Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate[7][8]

This synthesis involves the reaction of a substituted 2-aminopyridine with an ethyl bromopyruvate derivative.

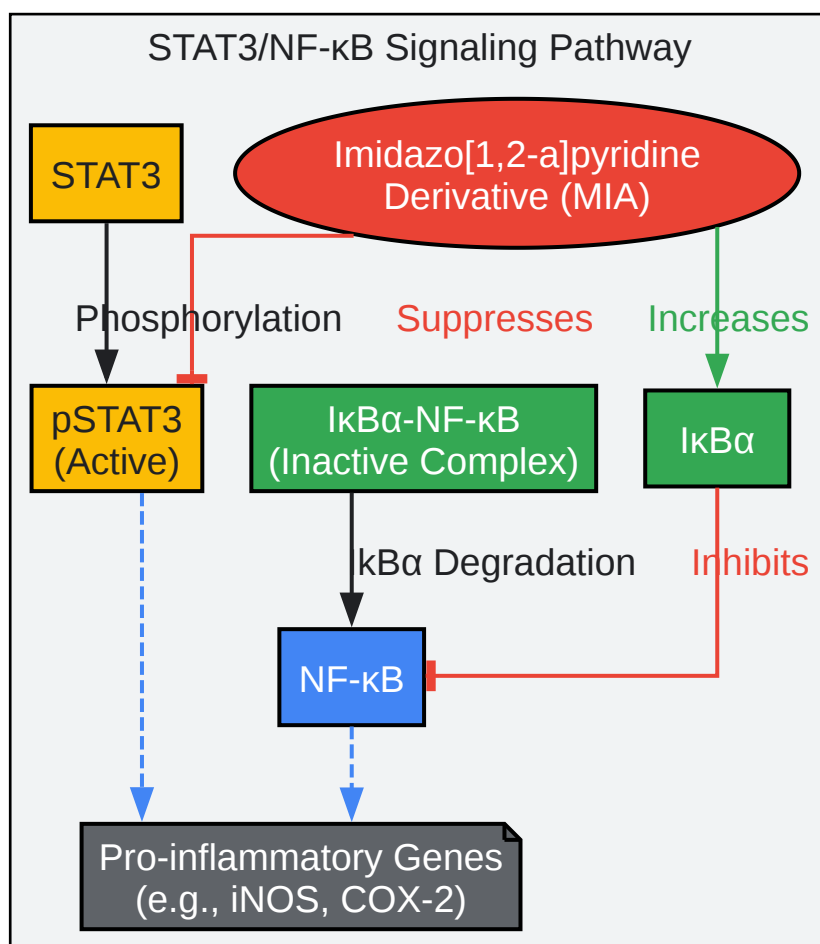
- Reactants:
 - 6-Methyl-pyridin-2-ylamine (8 mmol)
 - Ethyl 3-bromo-2-oxopropionate (12 mmol)
 - Ethanol (50 mL)
 - Anhydrous KHCO_3
- Procedure:
 - 6-Methyl-pyridin-2-ylamine and ethyl 3-bromo-2-oxopropionate are added to 50 mL of ethanol.
 - The mixture is refluxed for 6 hours.
 - The solvent is completely evaporated under reduced pressure.
 - Solid anhydrous KHCO_3 is added to the residue until the pH reaches 8.
 - The mixture is set aside for 3 hours, during which a white, flocculent precipitate forms.
 - The precipitate is filtered and dried to yield the final product.

Note: While spectral data (NMR, MS) for the title compound is not detailed in the search results, various resources provide spectral information for related imidazo[1,2-a]pyridine esters, which can serve as a reference.[9][10]

Biological Activity and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2] Their mechanism of action often involves the modulation of key cellular signaling pathways.

Research on a novel imidazo[1,2-a]pyridine derivative (MIA) has shown that its anti-inflammatory effects in breast and ovarian cancer cell lines are exerted by suppressing the STAT3 and NF- κ B signaling pathways.[11] The diagram below illustrates this inhibitory mechanism, which is a plausible mode of action for structurally related compounds.



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